1-(4-Methylphenoxy)-2-nitrobenzene
Description
1-(4-Methylphenoxy)-2-nitrobenzene is a nitroaromatic ether characterized by a phenoxy group substituted with a methyl moiety at the para position and a nitro group at the ortho position of the benzene ring. These compounds are frequently utilized as intermediates in organic synthesis, agrochemicals, and pharmaceuticals due to their electron-deficient aromatic systems, which facilitate diverse reactivity patterns .
Properties
IUPAC Name |
1-(4-methylphenoxy)-2-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-10-6-8-11(9-7-10)17-13-5-3-2-4-12(13)14(15)16/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDQXPIRKIRPDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391932 | |
| Record name | 1-(4-methylphenoxy)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3402-70-8 | |
| Record name | 1-(4-methylphenoxy)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-NITROPHENYL P-TOLYL ETHER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methylphenoxy)-2-nitrobenzene can be synthesized through a nucleophilic aromatic substitution reaction. The process typically involves the reaction of 4-methylphenol with 2-nitrochlorobenzene in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques are often employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylphenoxy)-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, sulfuric acid.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products Formed:
Reduction: 1-(4-Methylphenoxy)-2-aminobenzene.
Oxidation: 1-(4-Carboxyphenoxy)-2-nitrobenzene.
Substitution: Products vary based on the substituents introduced.
Scientific Research Applications
1-(4-Methylphenoxy)-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty polymers and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(4-Methylphenoxy)-2-nitrobenzene depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The phenoxy group can participate in various binding interactions with enzymes and receptors, influencing the compound’s biological activity .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
- Electron-Donating vs. Electron-Withdrawing Groups: 1-(1-(4-Methoxyphenyl)vinyl)-2-nitrobenzene (): The methoxy group (electron-donating) enhances electron density on the aromatic ring, promoting dimerization during synthesis. This compound was obtained in low yield (31%) due to competing dimer formation . 1-(4-Chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene (): Chloro and trifluoromethyl groups (electron-withdrawing) increase electrophilicity, making this compound a potent intermediate for agrochemicals. The trifluoromethyl group also enhances metabolic stability . 1-Nitro-4-(4-nitrophenoxy)benzene (): Dual nitro groups create a highly electron-deficient system, leading to polymorphic crystal structures with distinct packing efficiencies .
Physical Properties and Structural Insights
- Melting Points and Stability :
- 4-Bromo-2-methyl-1-nitrobenzene () : A solid with applications in cross-coupling reactions. Bromine’s bulkiness increases melting point compared to methyl or methoxy analogs .
- 1-(3,3-Dichloroallyloxy)-2-nitrobenzene () : Lacks classic hydrogen bonds but exhibits intramolecular C–H···Cl interactions, stabilizing its crystal lattice .
Biological Activity
1-(4-Methylphenoxy)-2-nitrobenzene is an organic compound featuring a nitro group and a methylphenoxy group attached to a benzene ring. Its chemical structure allows it to participate in various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications.
Synthesis
The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction . This process can be summarized as follows:
- Reactants : 4-methylphenol and 2-nitrochlorobenzene
- Conditions : The reaction is conducted in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide) at elevated temperatures.
- Yield : The optimization of reaction conditions is crucial for achieving high yields and purity in both laboratory and industrial settings.
Table 1: Synthesis Conditions
| Parameter | Details |
|---|---|
| Reactants | 4-Methylphenol, 2-Nitrochlorobenzene |
| Base | Potassium carbonate |
| Solvent | Dimethylformamide |
| Temperature | Elevated |
The biological activity of this compound can be attributed to its chemical structure. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets, while the phenoxy group may participate in binding interactions with enzymes and receptors .
Antimicrobial Activity
Nitro-containing compounds are known for their antimicrobial properties. They can act by producing toxic intermediates upon reduction, which then bind covalently to DNA, leading to cell death. For instance, compounds like metronidazole demonstrate similar mechanisms, indicating that this compound may also exhibit antimicrobial effects against various pathogens .
Anticancer Potential
Research has indicated that nitro compounds possess significant antineoplastic activities. The compound's ability to generate reactive species could potentially inhibit cancer cell proliferation . Further studies are required to elucidate the specific pathways involved in its anticancer effects.
Case Studies
- Antimicrobial Studies : A study on related nitro compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound may share similar efficacy .
- Anticancer Research : In vitro studies on nitro derivatives have demonstrated cytotoxic effects on various cancer cell lines, highlighting the need for further exploration of this compound's potential as an anticancer agent .
Safety and Toxicity
Preliminary toxicity assessments indicate that this compound does not exhibit significant mutagenic or carcinogenic properties in standard tests. For example, tests conducted on model organisms such as mice and Drosophila melanogaster showed negative results for gene mutations and chromosome aberrations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
